molecular formula C7H18Cl2N2 B096639 2-Piperidineethanamine CAS No. 15932-66-8

2-Piperidineethanamine

Cat. No.: B096639
CAS No.: 15932-66-8
M. Wt: 128.22 g/mol
InChI Key: IEVJVQXLBZUEMH-UHFFFAOYSA-N
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Description

2-Piperidineethanamine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Biochemical Analysis

Biochemical Properties

2-Piperidineethanamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and can involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which this compound exerts these effects are still being researched.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms of action of this compound are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues This can include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being researched This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Piperidineethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-cyanopyridine. This process involves the reduction of the nitrile group to an amine group, yielding the desired product. The reaction is typically carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-Piperidineethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aminoethyl group.

    N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

    N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: 2-Piperidineethanamine is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

2-piperidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJVQXLBZUEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15932-66-8
Record name NSC 143025
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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